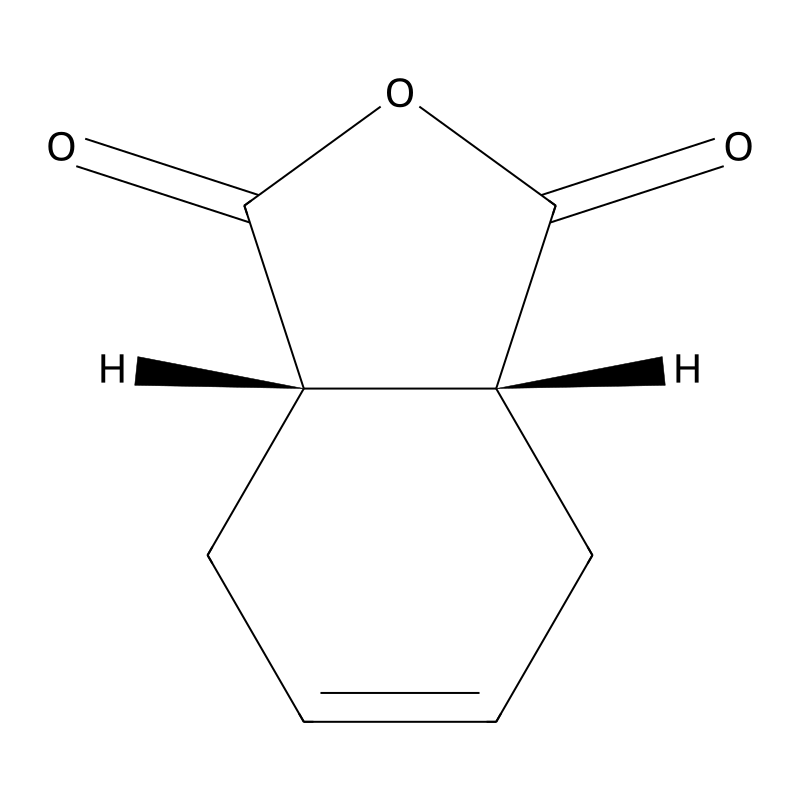

cis-1,2,3,6-Tetrahydrophthalic anhydride

C8H8O3

C6H8(CO)2O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H8O3

C6H8(CO)2O

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1,600 mg/L at 25 °C (est)

Solubility in water: reaction

Canonical SMILES

Isomeric SMILES

Cis-1,2,3,6-Tetrahydrophthalic anhydride is an organic compound with the molecular formula and a molecular weight of approximately 152.15 g/mol. It appears as a white crystalline solid that is slightly soluble in organic solvents such as benzene and acetone but insoluble in water. This compound is notable for its role as a precursor to various derivatives, including tetrahydrophthalic acid and tetrahydrophthalimide, the latter being a precursor to the fungicide Captan .

The compound can be synthesized through the Diels-Alder reaction between butadiene and maleic anhydride, resulting in a product that exists predominantly in its cis form. The structure features a bicyclic anhydride system characterized by two fused rings, contributing to its unique chemical properties .

THPA can be irritating to the skin, eyes, and respiratory system. It is classified as a moderate fire hazard []. Always handle THPA with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following established laboratory safety protocols.

Note:

- This analysis focuses on scientific research applications of THPA.

- Due to safety concerns, avoid experimenting with THPA unless you have a background in laboratory safety procedures and access to appropriate facilities.

Curing Agent for Epoxides:

THPA acts as a curing agent for epoxy resins. During this process, THPA reacts with the epoxide groups present in the resin to form a crosslinked network, strengthening and hardening the material []. This property makes THPA valuable in various research applications that involve creating strong and durable epoxy-based composites for structural or experimental purposes.

- Curing Agent: It acts as a curing agent for epoxy resins, where it facilitates cross-linking and enhances thermal stability.

- Friedel-Crafts Acylation: The compound is utilized in the modification of polystyrene via Friedel-Crafts acylation, which improves the thermal stability of the resultant polymers .

- Synthesis of Derivatives: It serves as a reactant in synthesizing cis-tetrahydroisoindole-1,3-dione derivatives and cyclic diimides, expanding its utility in organic synthesis .

- Sensitization: The compound may cause allergic skin reactions upon exposure (H317) and can lead to serious eye damage (H318) if it comes into contact with eyes .

- Toxicity: While specific biological activities are not extensively documented, caution is advised due to its reactive nature and potential toxicity.

The primary synthesis method for cis-1,2,3,6-Tetrahydrophthalic anhydride involves the Diels-Alder reaction:

- Diels-Alder Reaction:

- Reactants: Butadiene and maleic anhydride.

- Conditions: Typically requires heat to promote the cycloaddition reaction.

- Outcome: Formation of the cis isomer of tetrahydrophthalic anhydride.

Alternative methods may include chemical modifications of existing phthalic derivatives or other synthetic routes aimed at achieving similar bicyclic structures .

Cis-1,2,3,6-Tetrahydrophthalic anhydride finds applications across various industries:

- Coatings: Used as a hardener in coatings and paints.

- Adhesives: Acts as a curing agent in adhesive formulations.

- Polymer Chemistry: Employed in modifying polymers to enhance their properties.

- Pesticides: Functions as a chemical intermediate in the production of agricultural chemicals .

Research on interaction studies involving cis-1,2,3,6-Tetrahydrophthalic anhydride primarily focuses on its reactivity with other compounds:

- Electrophilic Substitution: Studies have shown that it can undergo electrophilic substitution reactions when used with aromatic compounds under Friedel-Crafts conditions .

- Conformational Equilibrium: Investigations into conformational equilibria have been conducted to understand its behavior in various chemical environments .

Several compounds share structural similarities with cis-1,2,3,6-Tetrahydrophthalic anhydride. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetrahydrophthalic acid | C8H10O3 | A saturated dicarboxylic acid derivative. |

| Phthalic anhydride | C8H4O3 | A simpler structure with different reactivity. |

| Maleic anhydride | C4H2O3 | A precursor for various Diels-Alder reactions. |

| Succinic anhydride | C4H4O3 | Similar reactivity but smaller ring structure. |

Cis-1,2,3,6-Tetrahydrophthalic anhydride is unique due to its specific bicyclic structure and reactivity profile that allows for diverse applications in polymer chemistry and material science. Its ability to act as both a curing agent and a chemical modifier distinguishes it from other similar compounds .

Physical Description

White chips; [Alfa Aesar MSDS]

WHITE CRYSTALLINE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

157 °C o.c.

Heavy Atom Count

Vapor Density

Density

1.4 g/cm³

Decomposition

Melting Point

102 °C

UNII

Vapor Pressure

Vapor pressure, Pa at 20 °C: 1

Metabolism Metabolites

Associated Chemicals

Methyltetrahydrophthalic anhydride;26590-20-5